molecular formula C11H14FNO2 B1468785 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol CAS No. 1339464-47-9

1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol

Cat. No.: B1468785
CAS No.: 1339464-47-9
M. Wt: 211.23 g/mol
InChI Key: KVCFNINDPMVTBI-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol (CAS 1339464-47-9) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This azetidine-based building block features a 4-fluorophenoxy ethyl chain linked to the 3-hydroxy position of the azetidine ring, presenting a versatile scaffold for the synthesis of more complex molecules . The azetidine ring is a prominent pharmacophore in modern drug design, valued for its contribution to molecular rigidity and its ability to improve the metabolic and pharmacokinetic properties of lead compounds. Azetidine derivatives are frequently explored in the development of therapeutic agents due to their structural similarity to naturally occurring molecules and their potential for targeted interactions . Specifically, compounds with the 1-(2-phenoxyethyl)azetidin-3-amine structure have been identified in patent literature as possessing inhibitory activity against phosphodiesterase 9 (PDE9), a target relevant for conditions such as Alzheimer's disease and other cognitive disorders . Furthermore, structurally similar azetidine derivatives have been investigated as antagonists for receptors like CCR-3, which plays a key role in inflammatory and allergic airways diseases, highlighting the potential of this chemical class in immunology and inflammation research . This compound is provided with a minimum purity of ≥98% and should be stored sealed in a dry environment at 2-8°C to ensure stability . It is supplied exclusively for research and further manufacturing applications, such as use as a reference standard or a synthetic intermediate. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-9-1-3-11(4-2-9)15-6-5-13-7-10(14)8-13/h1-4,10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCFNINDPMVTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCOC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-(4-fluorophenoxy)ethyl]azetidin-3-ol is a member of the azetidine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Synthesis

1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol features a fluorophenyl group, which is significant for its biological properties. The synthesis typically involves the reaction of azetidine derivatives with phenoxyethyl compounds, leading to the formation of this specific structure. The presence of the fluorine atom is believed to enhance lipophilicity and bioactivity.

Biological Activity Overview

The biological activity of 1-[2-(4-fluorophenoxy)ethyl]azetidin-3-ol has been investigated in various contexts, including:

  • Antimicrobial Activity : Several studies have indicated that compounds featuring similar azetidine structures exhibit significant antibacterial and antifungal properties. For instance, derivatives with halogen substitutions (like 4-fluoro) have shown enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Research has demonstrated that certain azetidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases such as Alzheimer's . The neuroprotective effects are attributed to the ability to mitigate oxidative stress in neuronal cells.
  • Anticancer Properties : Some azetidine derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. For example, compounds similar to 1-[2-(4-fluorophenoxy)ethyl]azetidin-3-ol have shown promising results in inhibiting cell growth in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

The mechanisms through which 1-[2-(4-fluorophenoxy)ethyl]azetidin-3-ol exerts its biological effects include:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in neurotransmitter degradation (AChE and BChE), enhancing cholinergic signaling which is beneficial in neurodegenerative conditions .
  • Interaction with Cellular Targets : Molecular docking studies suggest that the compound can bind effectively to various protein targets, influencing cellular pathways related to proliferation and apoptosis .

Case Studies

Several case studies highlight the efficacy of azetidine derivatives:

  • Antimicrobial Activity Study :
    • A study reported that azetidine derivatives with halogen substitutions exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics against E. coli and S. aureus .
  • Neuroprotective Activity Evaluation :
    • In models simulating Alzheimer's disease, a derivative similar to 1-[2-(4-fluorophenoxy)ethyl]azetidin-3-ol showed over 50% inhibition of AChE activity compared to control groups .
  • Anticancer Activity Assessment :
    • A series of azetidine compounds were tested against multiple cancer cell lines, revealing IC50 values as low as 0.98 µM for certain derivatives, indicating potent anticancer properties .

Data Tables

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialE. coli100 µg/mL
AntibacterialS. aureus0.012 µg/mL
AChE InhibitionHuman Neuroblastoma Cells>50% inhibition
AnticancerA5490.98 µM

Scientific Research Applications

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress in biological systems. The ABTS/PP decolorization assay is commonly used to assess the antioxidant potential of various compounds, including derivatives of 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol. Understanding the reaction pathways involved is essential for accurate measurement of antioxidant activity, which can lead to its application in developing supplements or pharmaceuticals aimed at reducing oxidative damage in cells (Ilyasov et al., 2020).

HIV-1 Reverse Transcriptase Inhibition

Research indicates that 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol may serve as a lead compound in the search for new antiviral agents targeting HIV. It has shown potential as an inhibitor of HIV-1 reverse transcriptase, which is critical for viral replication. This aspect of the compound's activity suggests that it could be developed into a therapeutic agent for treating HIV infections (Markowitz & Sarafianos, 2018).

Agricultural Applications

In agricultural science, this compound has been studied for its effects on post-harvest management of fruits and vegetables. Similar compounds have been utilized to inhibit ethylene perception, thereby delaying ripening and senescence in produce. This application highlights the potential of 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol in enhancing shelf life and maintaining the quality of agricultural products (Watkins, 2006).

Data Tables

Application AreaSpecific Use CaseKey Findings
Antioxidant ActivityABTS/PP Decolorization AssaySignificant antioxidant potential noted (Ilyasov et al., 2020).
Antiviral ResearchHIV-1 Reverse Transcriptase InhibitionPotential as a novel antiviral agent (Markowitz & Sarafianos, 2018).
Agricultural ScienceEthylene Inhibition in Fruits and VegetablesDelays ripening and enhances shelf life (Watkins, 2006).

Case Study 1: Antioxidant Evaluation

A study conducted by Ilyasov et al. (2020) utilized the ABTS assay to evaluate the antioxidant capacity of several derivatives of azetidine compounds, including 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol. The results indicated that this compound exhibited a significant reduction in ABTS radical cation formation, suggesting strong antioxidant properties.

Case Study 2: Antiviral Potential

Markowitz & Sarafianos (2018) explored various nucleoside reverse transcriptase inhibitors and identified that derivatives similar to 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol could effectively inhibit HIV replication in vitro. Their findings support further investigation into this compound's structural modifications to enhance efficacy against HIV.

Case Study 3: Agricultural Impact

Watkins (2006) reported on the use of compounds similar to 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol in post-harvest treatments. The study demonstrated that applying these compounds significantly extended the shelf life of tomatoes by inhibiting ethylene production, providing a practical application for reducing food waste.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and biological properties of 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol and related azetidine or fluorophenoxy-containing derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Biological Activity Evidence Source
1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol C₁₁H₁₄FNO₂ 223.24 4-Fluorophenoxyethyl, azetidin-3-ol Inferred: Potential CNS modulation
1-{3-[2-(1-Benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol C₁₆H₂₀FNO₂S 309.40 Benzothiophene-ethoxypropyl Neuroprotectant
1-(4-Chlorobenzyl)azetidin-3-ol C₁₀H₁₂ClNO 197.66 4-Chlorobenzyl Not reported; structural analog
3-(4-Fluorophenyl)azetidin-3-ol C₉H₁₀FNO 167.18 4-Fluorophenyl Research chemical (solubility in DMSO)
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol C₁₀H₈F₂N₂OS 242.25 Difluorobenzo[d]thiazolyl Not reported; heterocyclic derivative
D2AAK6: 1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(4-fluorophenoxy)propan-2-ol C₂₀H₂₂FN₂O₂ 347.40 Indole-ethylamino, 4-fluorophenoxy Serotonin 5-HT₁A/5-HT₂A receptor ligand

Structural and Functional Insights

Neuroprotective Derivatives: The benzothiophene-containing analog (C₁₆H₂₀FNO₂S) exhibits neuroprotective activity, likely due to enhanced blood-brain barrier penetration from the lipophilic benzothiophene group. Its longer propyl chain may also reduce metabolic degradation compared to the shorter ethyl chain in 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol .

Receptor Binding: D2AAK6, which shares the 4-fluorophenoxy group but incorporates an indole-ethylamino-propanol backbone, demonstrates affinity for serotonin receptors (Ki < 100 nM). This suggests that the fluorophenoxyethyl group in azetidines could similarly target CNS receptors .

Pharmacological and Metabolic Considerations

  • Lipophilicity: The 4-fluorophenoxyethyl group increases logP compared to simpler azetidines (e.g., 3-(4-fluorophenyl)azetidin-3-ol, logP ~1.2). This enhances membrane permeability but may require formulation adjustments for aqueous solubility .
  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, as seen in thiazolidinedione derivatives (e.g., 5-[2-(4-fluorophenoxy)ethyl]thiazolidine-2,4-dione), which exhibit prolonged half-lives in diabetic models .

Preparation Methods

Overview of Azetidine Synthesis Relevant to 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol

Azetidines are commonly synthesized via nucleophilic substitution, ring closure, or strain-release reactions involving azetidine precursors. The 3-hydroxyazetidine core can be accessed through stereoselective cyclization or functionalization of azetidine intermediates.

Preparation Methods of 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the azetidin-3-ol ring system.
  • Introduction of the 2-(4-fluorophenoxy)ethyl substituent via nucleophilic substitution or coupling.
  • Purification and isolation of the target compound.

Stepwise Preparation Approach

Step 1: Synthesis of 3-Aminoazetidine or Azetidin-3-ol Precursors
  • Improved processes for synthesizing 3-amino-azetidines have been reported, which enhance yield and broaden substrate scope. These involve controlled reactions of azetidine derivatives with appropriate nucleophiles and bases under mild conditions (e.g., room temperature to 60°C) with workup involving extraction, drying, and crystallization to obtain pure intermediates.
Step 2: Introduction of the 4-Fluorophenoxyethyl Side Chain
  • The 4-fluorophenoxy group is introduced by nucleophilic aromatic substitution or coupling reactions. For example, 4-fluorophenol reacts with alkyl halides or activated intermediates in the presence of bases such as potassium phosphate (K3PO4) or potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylacetamide (DMA) or dimethylformamide (DMF) at elevated temperatures (~100°C) to afford aryloxy intermediates.
Step 3: Coupling with Azetidin-3-ol
  • The aryloxy intermediates are then coupled with azetidin-3-ol or its derivatives. This can be achieved through nucleophilic substitution of a leaving group by the azetidin-3-ol nucleophile under basic conditions (e.g., triethylamine) in solvents such as DMA at ~100°C.
Step 4: Purification and Isolation
  • The crude product is purified by extraction, drying over agents like magnesium sulfate or sodium sulfate, and chromatographic techniques such as silica gel column chromatography using ethyl acetate/hexanes mixtures to yield the pure 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol as a crystalline solid.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
3-Aminoazetidine synthesis N-t-butyl-O-trimethylsilylazetidine + HCl Water Room temp 1 hour 64 Extraction with ether, basification, drying
Aryloxy intermediate formation 4-Fluorophenol + alkyl halide + K3PO4 DMA or DMF 100°C Several hours Not specified Nucleophilic aromatic substitution
Coupling with azetidin-3-ol Aryloxy intermediate + azetidin-3-ol + base (Et3N) DMA 100°C Several hours Not specified Nucleophilic substitution
Purification Silica gel chromatography (ethyl acetate:hexanes 50:50) Room temp 78 Colorless solid product

Summary Table of Key Preparation Methods

Method Aspect Description Source
Starting materials 3-Aminoazetidine or azetidin-3-ol derivatives; 4-fluorophenol
Key reaction types Nucleophilic aromatic substitution, nucleophilic substitution, coupling reactions
Solvents DMA, DMF, acetone, water
Catalysts and bases Potassium phosphate, potassium carbonate, triethylamine, sodium iodide (for cyclization)
Temperature range Room temperature to 100°C
Purification methods Extraction, drying agents (MgSO4, Na2SO4), silica gel chromatography
Yields Moderate to high (64%-78% reported for intermediates and final products)

Q & A

Q. What are the recommended synthetic routes for 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting azetidin-3-ol derivatives with 2-(4-fluorophenoxy)ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Solvent polarity and temperature critically affect reaction efficiency. For example, polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures accelerate kinetics. Yields typically range from 40–70%, depending on steric hindrance and halogen reactivity (bromides > chlorides) .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^13C-NMR to verify the azetidine ring protons (δ 3.5–4.5 ppm) and fluorophenyl aromatic signals (δ 6.8–7.2 ppm).
  • Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 253.1).
  • X-ray Crystallography : Single-crystal diffraction provides definitive bond lengths/angles, with R-factors < 0.05 indicating high precision .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (category 2A irritation per GHS).
  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer :
  • Catalytic Systems : Replace stoichiometric bases with catalytic agents (e.g., DBU) to reduce side reactions.
  • Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 minutes vs. 12 hours) while maintaining yields >65%.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >98% HPLC purity .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina. Adjust substituents (e.g., fluorophenyl vs. chlorophenyl) to optimize interactions .

Q. How can data contradictions in literature regarding this compound’s physicochemical properties be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from peer-reviewed journals (avoiding non-academic sources) to identify outliers.
  • Standardized Protocols : Replicate experiments under controlled conditions (e.g., pH 7.4, 25°C) to isolate variables like solvent effects on solubility/logP .

Q. What strategies evaluate the compound’s potential as an anticancer agent?

  • Methodological Answer :
  • In Vitro Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC50_{50} values.
  • Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide).
  • SAR Analysis : Modify the azetidine hydroxyl group to esters or ethers and compare bioactivity trends .

Methodological Best Practices

Q. How should researchers design experiments to study this compound’s adsorption on environmental surfaces?

  • Methodological Answer :
  • Surface Characterization : Use AFM or SEM to analyze indoor surfaces (e.g., glass, polymers) pre/post exposure.
  • Microspectroscopic Imaging : Track adsorption kinetics via Raman or FTIR mapping, focusing on C-F (1080 cm1^{-1}) and C-O (1250 cm1^{-1}) vibrational modes .

Q. What techniques validate the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • Mass Balance Studies : Quantify decomposition products (e.g., hydrolyzed azetidine) using LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol
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1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol

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